Cas no 78536-36-4 (Excisanin B)

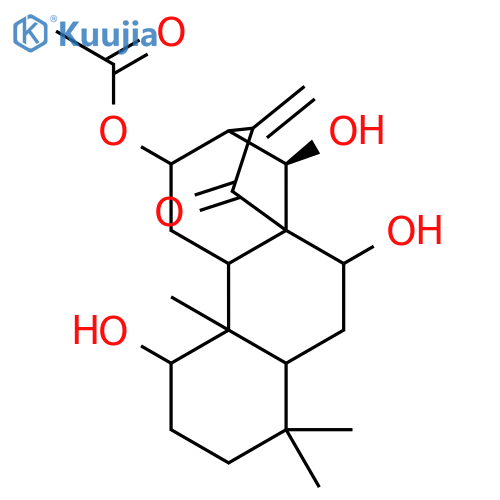

Excisanin B structure

Excisanin B 化学的及び物理的性質

名前と識別子

-

- Excisanin B

- (1α,5β,7α,8α,9β,10α,12α,13α,14R)-1,7,14-Trihydroxy-15-oxokaur-16- en-12-yl acetate

- [ "" ]

- CID 3809502

- 78536-36-4

- (2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate

- [(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecanyl] acetate

- NSC637460

- NSC-637460

- NCI60_012414

- [(16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

- AKOS032948626

- FS-9039

- (1,7,12,14R)-12-(Acetyloxy)-1,7,14-trihydroxykaur-16-en-15-one; 1,7,14b-Trihydroxy-12-acetoxy-ent-kaur-16-en-15-one

- CHEMBL470766

- AKOS040761724

-

- インチ: InChI=1S/C22H32O6/c1-10-17-12(28-11(2)23)8-14-21(5)13(20(3,4)7-6-15(21)24)9-16(25)22(14,18(10)26)19(17)27/h12-17,19,24-25,27H,1,6-9H2,2-5H3/t12-,13+,14-,15-,16+,17+,19+,21+,22-/m0/s1

- InChIKey: VAAUVQKKXHANPM-DQHXIWAQSA-N

- ほほえんだ: CC(=O)O[C@H]1C[C@H]2[C@@]3([C@H](CCC([C@H]3C[C@H]([C@@]24[C@@H]([C@@H]1C(=C)C4=O)O)O)(C)C)O)C

計算された属性

- せいみつぶんしりょう: 392.22000

- どういたいしつりょう: 392.21988874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 2

- 複雑さ: 743

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 9

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 104Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 550.8±50.0 °C at 760 mmHg

- フラッシュポイント: 187.9±23.6 °C

- PSA: 104.06000

- LogP: 1.60840

- じょうきあつ: 0.0±3.4 mmHg at 25°C

Excisanin B セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Excisanin B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E49060-5mg |

(1α,5β,7α,8α,9β,10α,12α,13α,14R)-1,7,14-Trihydroxy-15-oxokaur-16- en-12-yl acetate |

78536-36-4 | ,HPLC≥95% | 5mg |

¥6080.0 | 2023-09-08 | |

| TargetMol Chemicals | TN4047-1 ml * 10 mm |

Excisanin B |

78536-36-4 | 1 ml * 10 mm |

¥ 4380 | 2024-07-20 | ||

| TargetMol Chemicals | TN4047-5 mg |

Excisanin B |

78536-36-4 | 98% | 5mg |

¥ 4,280 | 2023-07-11 | |

| A2B Chem LLC | AH54346-5mg |

Excisanin B |

78536-36-4 | 98.0% | 5mg |

$760.00 | 2024-04-19 | |

| TargetMol Chemicals | TN4047-1 mL * 10 mM (in DMSO) |

Excisanin B |

78536-36-4 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4380 | 2023-09-15 | |

| TargetMol Chemicals | TN4047-5mg |

Excisanin B |

78536-36-4 | 5mg |

¥ 4280 | 2024-07-20 |

Excisanin B 関連文献

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

78536-36-4 (Excisanin B) 関連製品

- 82460-75-1(rabdophyllin g)

- 80508-81-2(Glaucocalyxin B)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量